molecular formula C13H14O B6163919 6-phenylspiro[3.3]heptan-2-one CAS No. 196514-03-1

6-phenylspiro[3.3]heptan-2-one

Cat. No.: B6163919
CAS No.: 196514-03-1
M. Wt: 186.2
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Description

Significance of Spiro[3.3]heptane Frameworks in Contemporary Organic Chemistry

The spiro[3.3]heptane core is increasingly recognized for its role as a bioisostere, a chemical substituent or group with similar physical or chemical properties that produce broadly similar biological effects. Specifically, it has been identified as a saturated, non-planar mimic for phenyl rings and other cyclic systems in bioactive compounds. organic-chemistry.orgchemrxiv.orgnih.gov This is particularly valuable in drug discovery, where replacing flat aromatic rings with three-dimensional saturated scaffolds can lead to improved physicochemical properties such as solubility and metabolic stability, while maintaining or enhancing biological activity. nih.gov

The rigidity of the spiro[3.3]heptane framework provides a predictable orientation of substituents, which is a desirable feature for designing molecules that can precisely interact with biological targets. uni-koeln.de This has led to the incorporation of this scaffold into a variety of compounds being investigated for therapeutic applications. uni-koeln.deresearchgate.net Furthermore, derivatives of spiro[3.3]heptane have been explored as building blocks for creating conformationally restricted analogues of natural amino acids, such as ornithine and GABA. nih.gov The unique geometry of these frameworks has also found applications in materials science, for instance, in the development of hole-transporting materials for perovskite solar cells. chemrxiv.org

Overview of the Spiro[3.3]heptan-2-one Subclass

Within the broader family of spiro[3.3]heptanes, the spiro[3.3]heptan-2-one subclass represents a versatile group of synthetic intermediates. nih.gov These compounds feature a ketone functional group on one of the cyclobutane (B1203170) rings, which serves as a reactive handle for a wide array of chemical transformations. The presence of the ketone, along with other potential substitution sites on the spirocyclic core, allows for sequential and targeted derivatization. nih.gov

The synthesis of spiro[3.3]heptan-2-ones can be achieved through various methods, including the [2+2] cycloaddition of ketenes with activated alkenes. A German patent describes a general method for producing 6-substituted spiro[3.3]heptan-2-ones by reacting specific alkenes with keteneiminium salts. nih.gov This approach allows for the introduction of a variety of substituents at the 6-position of the spiro system. The differential reactivity of the ketone group and the other positions on the scaffold makes spiro[3.3]heptan-2-ones valuable precursors for constructing a diverse library of more complex spiro[3.3]heptane derivatives for applications in pharmaceuticals and as functional fine chemicals. nih.gov

Contextualization of 6-Phenylspiro[3.3]heptan-2-one within Spirocyclic Research

This compound is a specific member of the spiro[3.3]heptan-2-one subclass, characterized by the presence of a phenyl group at the 6-position. While extensive research focusing solely on this particular compound is not widely documented in publicly available literature, its existence and synthetic accessibility are implied by the general synthetic methodologies reported for this class of compounds.

For instance, a patent outlines the synthesis of spiro[3.3]heptan-2-ones with a variety of substituents at the 6-position, including those derived from different alkene starting materials. nih.gov The patent explicitly mentions that the substituent (designated as R1) can be a phenyl group, thereby establishing a clear synthetic pathway to this compound. nih.gov

The research on related 6-substituted spiro[3.3]heptanes, such as 6-(trifluoromethyl) and 6-(2-fluoro-4-nitrophenyl) derivatives, further underscores the feasibility and interest in functionalizing this position of the spiro[3.3]heptane core. chemrxiv.org These studies highlight the importance of the substituent at the 6-position in modulating the properties and potential applications of the resulting spirocyclic compound. Therefore, this compound sits (B43327) within a well-established and synthetically accessible class of compounds, representing a specific combination of the valuable spiro[3.3]heptane scaffold and the widely utilized phenyl functional group.

Properties

CAS No.

196514-03-1

Molecular Formula

C13H14O

Molecular Weight

186.2

Purity

95

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of Spiro 3.3 Heptan 2 One Derivatives

Ring-Opening and Rearrangement Reactions

The inherent ring strain in the spiro[3.3]heptane framework makes it susceptible to various ring-opening and rearrangement reactions, often catalyzed by transition metals or promoted by thermal conditions. These transformations can lead to the formation of larger, more complex carbocyclic and heterocyclic systems.

Rhodium(I)-Catalyzed Ring-Enlarging Rearrangements of 6-Phenylspiro[3.3]heptan-2-one

Rhodium(I) catalysts have been shown to effect the skeletal reorganization of spiro[3.3]heptane systems through a series of carbon-carbon bond cleavage and rearrangement steps. While specific studies on this compound are not extensively documented, the reactivity of analogous benzofused spiro[3.3]heptanes provides significant insight into potential transformation pathways. For instance, the reaction of benzofused 2-(2-pyridylmethylene)spiro[3.3]heptanes with a rhodium(I) catalyst leads to the formation of substituted naphthalenes. rsc.org This transformation is proposed to proceed via an initial oxidative addition of a C-C bond of the cyclobutane (B1203170) ring to the rhodium(I) center, followed by a β-carbon elimination. rsc.org A similar reaction pathway can be envisioned for this compound, where the phenyl substituent could influence the regioselectivity of the C-C bond activation.

In a related context, rhodium-catalyzed ring expansion of cyclobutenones has been reported to yield poly-substituted cyclopentenones through a C-C bond cleavage mechanism. rsc.org This process involves the insertion of rhodium into a cyclobutenone C-C bond, followed by β-hydrogen elimination, olefin insertion, and reductive elimination. rsc.org While this applies to an unsaturated system, it highlights the capability of rhodium catalysts to mediate ring expansion in four-membered rings.

Furthermore, rhodium(I)-catalyzed reactions of cyclobutanones with arylboronic acids have been shown to result in ring-opened butyrophenone (B1668137) derivatives. nih.gov This reaction proceeds through the addition of an arylrhodium(I) species to the carbonyl group, followed by the ring-opening of the resulting rhodium(I) cyclobutanolate. nih.gov This demonstrates another mode of rhodium-catalyzed C-C bond cleavage in cyclobutanone-containing systems.

Catalyst System Substrate Type Product Type Key Transformation
Rhodium(I)Benzofused 2-(2-pyridylmethylene)spiro[3.3]heptanesSubstituted naphthalenesSkeletal reorganization via C-C bond cleavage rsc.org
RhodiumCyclobutenonesPoly-substituted cyclopentenonesRing expansion via C-C cleavage rsc.org
Rhodium(I)Cyclobutanones and arylboronic acidsButyrophenone derivativesAddition and ring-opening nih.gov

Thermolytic and Catalyzed Ring Cleavage Reactions of Spirocyclic Systems

The strained nature of the cyclobutane rings within the spiro[3.3]heptane scaffold makes them susceptible to cleavage under thermal or catalytic conditions. While specific thermolytic studies on this compound are limited in readily available literature, catalyzed ring cleavage presents a versatile method for transforming these spirocyclic systems.

Acid-catalyzed reactions can promote the cleavage of the spiro[3.3]heptane core. For example, the treatment of spiro[3.3]heptan-2-one derivatives with a Lewis acid in the presence of a nucleophile can lead to ring-opened products. A notable example is the rhodium(I)-catalyzed reaction of cyclobutanones with arylboronic acids, which results in the formation of butyrophenone derivatives. nih.gov This transformation involves the addition of an arylrhodium species to the carbonyl, followed by a ring-opening of the cyclobutanolate intermediate. nih.gov

Carbonyl Group Reactivity and Functionalization in Spiro[3.3]heptan-2-ones

The ketone functionality in spiro[3.3]heptan-2-ones is a key site for a variety of chemical transformations, including nucleophilic additions, condensations, reductions, and oxidations. These reactions allow for the introduction of new functional groups and the modification of the electronic and steric properties of the molecule.

Nucleophilic Addition and Condensation Reactions

The carbonyl group of this compound is electrophilic and readily undergoes attack by nucleophiles. A prominent example of this reactivity is the Grignard reaction. The addition of an organomagnesium halide, such as a Grignard reagent, to the ketone results in the formation of a tertiary alcohol. For instance, the reaction of a spiro[3.3]heptan-2-one with a Grignard reagent prepared from trifluorobromobenzene leads to the corresponding tertiary alcohol. google.com The stereochemical outcome of such additions can be influenced by the steric hindrance imposed by the spirocyclic framework. psu.edu

Another important class of reactions involving the carbonyl group is condensation reactions, such as the Wittig reaction. This reaction provides a powerful method for the synthesis of alkenes from ketones. masterorganicchemistry.comlibretexts.org The reaction of this compound with a phosphorus ylide, such as one derived from triphenylphosphine, would lead to the formation of a 2-alkylidene-6-phenylspiro[3.3]heptane. The Wittig reaction is particularly useful as it forms a carbon-carbon double bond at a specific location. libretexts.orgnih.gov

Reaction Type Reagent Product Key Feature
Grignard ReactionOrganomagnesium Halide (e.g., ArMgBr)Tertiary AlcoholC-C bond formation, creation of a stereocenter google.compsu.edu
Wittig ReactionPhosphorus Ylide (e.g., Ph3P=CHR)AlkeneC=C bond formation at the carbonyl position masterorganicchemistry.comlibretexts.org

Reductive and Oxidative Transformations

The carbonyl group of spiro[3.3]heptan-2-ones can be readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). These reagents deliver a hydride ion to the electrophilic carbonyl carbon, which upon workup yields the corresponding alcohol. For example, the reduction of a ketone to an alcohol is a common step in the synthesis of functionalized spiro[3.3]heptane derivatives. google.com

Conversely, the spiro[3.3]heptan-2-one skeleton can be subjected to oxidative transformations. A relevant reaction for ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester or a cyclic ketone into a lactone using a peroxyacid. wikipedia.org The application of a Baeyer-Villiger oxidation to this compound would be expected to yield a lactone, with the regioselectivity of oxygen insertion being influenced by the migratory aptitude of the adjacent carbon atoms.

Derivatization and Functional Group Interconversions on the Spiro[3.3]heptane Scaffold

The spiro[3.3]heptane framework serves as a robust scaffold that allows for a wide range of derivatizations and functional group interconversions. These transformations are crucial for the synthesis of diverse libraries of compounds for various applications, particularly in drug discovery. researchgate.net

The ketone group in this compound is a versatile handle for such modifications. For instance, a Wolff-Kishner reduction can be employed to completely remove the carbonyl group, converting the ketone into a methylene (B1212753) group and affording 2-phenylspiro[3.3]heptane. chemrxiv.org This deoxygenation provides access to the parent hydrocarbon scaffold, which can then be functionalized at other positions.

Furthermore, the initial ketone can be transformed into other functional groups. For example, the corresponding alcohol, obtained via reduction, can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a variety of nucleophiles to introduce amines, azides, or other functionalities. The synthesis of 2,6-diazaspiro[3.3]heptanes often involves such functional group interconversions starting from a suitable spiro[3.3]heptane precursor. researchgate.net

The synthesis of various functionalized spiro[3.3]heptanes, such as those bearing carboxylic acid or boronic acid groups, has been reported. chemrxiv.org These transformations often start from a ketone and proceed through a series of steps including reduction, halogenation, and metal-halogen exchange followed by quenching with an appropriate electrophile. chemrxiv.org

Initial Functional Group Reagents/Reaction Product Functional Group Significance
KetoneWolff-Kishner ReductionMethyleneAccess to the parent hydrocarbon scaffold chemrxiv.org
Alcohol (from ketone reduction)TsCl, pyridine; then Nu-Amine, Azide, etc.Introduction of diverse functionalities researchgate.net
Ketone (via multi-step synthesis)nBuLi, then B(OMe)3 or CO2Boronic Acid or Carboxylic AcidVersatile handles for further derivatization chemrxiv.org

Introduction of Diverse Substituents (e.g., Nitriles, Sulfonamides, Trifluoromethyl)

The rigid spiro[3.3]heptane core can be decorated with various functional groups, which is crucial for tuning the physicochemical properties of molecules in drug discovery. Methods have been developed to introduce electronically diverse substituents such as nitriles, sulfonamides, and trifluoromethyl groups.

Trifluoromethyl Group: The introduction of a trifluoromethyl (CF₃) group is a common strategy in medicinal chemistry to enhance metabolic stability and lipophilicity. A practical, large-scale synthesis for 6-(trifluoromethyl)spiro[3.3]heptane-derived building blocks has been developed. chemrxiv.orgchemrxiv.org The key step involves the construction of the spirocyclic core from a pre-functionalized cyclobutane ring. The synthesis starts from a commercially available cyclobutanone (B123998) derivative to produce the key intermediate, 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane, which can be prepared on a kilogram scale. chemrxiv.org This intermediate allows for the subsequent construction of the second cyclobutane ring. chemrxiv.org

Nitriles and Sulfonamides: The synthesis of spiro[3.3]heptan-2-ones bearing nitrile or sulfonamide functionalities can be achieved by utilizing appropriately substituted alkenes in the cycloaddition reaction that forms the spirocyclic core. google.com For instance, unsaturated nitriles can be used as starting materials to yield spiro[3.3]heptan-2-ones with a nitrile substituent. google.com

Furthermore, sulfonamide groups, such as a tosyl (Ts) group, can be incorporated. Research has demonstrated the synthesis of spiro[3.3]heptanes containing an N-Ts group. chemrxiv.org Another approach involves the synthesis of sulfonyl-substituted spiro[3.3]heptan-1-ones through a semipinacol rearrangement of a 1-bicyclobutylcyclopropanol intermediate, which is formed from the reaction of 1-sulfonylbicyclobutanes and 1-sulfonylcyclopropanols. nih.gov This method is compatible with various aromatic and aliphatic sulfonyl moieties. nih.gov

Synthesis of Spiro[3.3]heptane-Derived Building Blocks (e.g., Alcohols, Amines, Boronate Esters, Carboxylic Acids)

The carbonyl group of spiro[3.3]heptan-2-one and other functional groups on the scaffold can be readily transformed into other key functionalities, creating a library of building blocks for further chemical synthesis. google.comchemrxiv.org

Alcohols and Amines: The ketone can be converted to a secondary alcohol through reduction, for example, using lithium aluminum hydride (LiAlH₄). chemrxiv.orgresearchgate.net This transformation provides access to compounds like 6-aminospiro[3.3]heptan-2-ol. nih.gov Amines can be synthesized via reductive amination of the ketone. For example, reaction with benzylamine (B48309) followed by catalytic hydrogenation to cleave the benzyl (B1604629) group yields the primary amine. chemrxiv.orgresearchgate.net Another route to amines involves the conversion of a carboxylic acid via a Curtius reaction. chemrxiv.orgresearchgate.net

Carboxylic Acids: Carboxylic acids are key intermediates for many other transformations. One method to synthesize a spiro[3.3]heptane carboxylic acid involves a Wolff-Kishner reduction of the ketone to remove the carbonyl, followed by lithiation and reaction with dry ice (solid CO₂). chemrxiv.orgresearchgate.net Another route is the thermal decarboxylation of a spiro[3.3]heptane-dicarboxylic acid precursor. prepchem.com For instance, crude spiro[3.3]heptane-3,3-dicarboxylic acid can be heated to yield spiro[3.3]heptane-2-carboxylic acid. prepchem.com Additionally, oxidation of other substituents, such as a phenyl ring, can also produce a carboxylic acid functionality. chemrxiv.org

Boronate Esters: Boronic acids and their esters are highly valuable in cross-coupling reactions. These can be prepared from a bromide intermediate, which is itself derived from the ketone. The ketone is first reduced to a methylene group (e.g., via Wolff-Kishner reduction) to give a bromo-substituted spiro[3.3]heptane. This bromide is then treated with an organolithium reagent like n-butyllithium (nBuLi) and subsequently quenched with a trialkyl borate (B1201080), such as trimethyl borate (B(OMe)₃), to form the boronate ester or, after hydrolysis, the boronic acid. chemrxiv.orgresearchgate.net

The following table summarizes the transformation of spiro[3.3]heptan-2-one derivatives into various building blocks.

Starting Material DerivativeReagent(s)Product TypeRef.
Spiro[3.3]heptan-2-one1. Benzylamine, 2. H₂, PdAmine chemrxiv.orgresearchgate.net
Spiro[3.3]heptan-2-oneLiAlH₄Alcohol chemrxiv.orgresearchgate.net
Bromo-spiro[3.3]heptane1. nBuLi, 2. B(OMe)₃Boronate Ester chemrxiv.orgresearchgate.net
Bromo-spiro[3.3]heptane1. nBuLi, 2. CO₂ (dry ice)Carboxylic Acid chemrxiv.orgresearchgate.net
Spiro[3.3]heptane-dicarboxylic acidHeat (Thermal decarboxylation)Carboxylic Acid prepchem.com

Advanced Structural Characterization and Stereochemical Investigations

Application of X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules, including spiro[3.3]heptane derivatives. This technique provides an atomic-resolution, three-dimensional map of a molecule's structure in the solid state. For a molecule like 6-phenylspiro[3.3]heptan-2-one, which contains a stereocenter at the spiro atom, obtaining a single crystal suitable for X-ray diffraction is paramount.

The process involves irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern. The electron density map generated from this data allows for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms. In the context of chiral molecules, anomalous dispersion techniques, often requiring the presence of a heavier atom in the structure or as part of the crystallization solvent, can be employed to establish the absolute stereochemistry. For analogues of this compound, this method has been successfully used to confirm the configuration of stereocenters.

A key aspect of this analysis is the determination of the Flack parameter, which provides a measure of the confidence in the assigned absolute configuration. A value close to zero indicates a high degree of certainty. The structural information obtained from X-ray crystallography is invaluable for validating theoretical models and understanding the structure-activity relationships of these compounds.

Conformational Analysis of Spiro[3.3]heptane Systems

In the case of this compound, the presence of substituents further influences the preferred conformation. The phenyl group at the 6-position and the ketone at the 2-position will adopt positions that minimize steric interactions. Computational modeling, in conjunction with experimental data from techniques like NMR spectroscopy, is often used to explore the conformational landscape of substituted spiro[3.3]heptanes. These studies help to predict the most stable conformations and the energy barriers between them. The puckered nature of the rings can lead to different spatial orientations of the substituents, which can have a profound impact on the molecule's chemical reactivity and biological activity.

Chirality and Stereoisomerism in this compound Analogues

The spiro atom in spiro[3.3]heptane systems is a stereocenter if the substitution pattern on the two rings is appropriate. In this compound, the central carbon atom (C5) is bonded to two different rings, and the substitution on one of these rings (the phenyl group at C6 and the ketone at C2) breaks the symmetry, rendering the spiro atom chiral. This gives rise to the existence of enantiomers, which are non-superimposable mirror images of each other.

The synthesis of such chiral spirocyclic compounds often results in a racemic mixture (an equal mixture of both enantiomers). Chiral chromatography or asymmetric synthesis methods are required to obtain enantiomerically pure samples. The study of stereoisomerism in analogues of this compound is critical, as different enantiomers can exhibit distinct biological activities. The development of stereoselective synthetic routes to access single enantiomers of these compounds is an active area of research.

The presence of the ketone group also introduces the possibility of diastereomers if additional stereocenters are present in the molecule. For example, reduction of the ketone to a hydroxyl group would create a new stereocenter at C2, leading to the formation of diastereomeric products.

Advanced Spectroscopic Methods in Structure Elucidation

Beyond X-ray crystallography, a suite of advanced spectroscopic methods is essential for the comprehensive structural elucidation of this compound and its analogues, particularly in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field 1D and 2D NMR techniques are indispensable.

¹H NMR: Provides information on the chemical environment of protons, their coupling patterns revealing connectivity.

¹³C NMR: Determines the number of unique carbon atoms and their chemical shifts, which are indicative of their bonding environment.

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei. COSY (Correlation Spectroscopy) reveals proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is crucial for assembling the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is particularly important for conformational analysis in solution, as it detects through-space interactions between protons that are close to each other, helping to define the molecule's three-dimensional shape.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can offer clues about the molecule's structure.

Vibrational Spectroscopy (IR and Raman): Infrared (IR) spectroscopy is particularly useful for identifying functional groups, such as the characteristic strong absorption of the carbonyl (C=O) group in the ketone.

The complementary data obtained from these spectroscopic techniques provides a detailed picture of the molecular structure, connectivity, and conformation in solution, which is often more relevant to its chemical and biological behavior than the static picture from X-ray crystallography.

Exit Vector Analysis for Spiro[3.3]heptane Scaffolds

Exit vector analysis is a computational tool used in medicinal chemistry and fragment-based drug discovery to understand the spatial orientation of vectors originating from a molecular scaffold. For the spiro[3.3]heptane scaffold, this analysis helps to map the possible directions in which substituents can be placed to interact with biological targets like proteins.

The rigid nature of the spiro[3.3]heptane core makes it an attractive scaffold, as it presents substituents in well-defined three-dimensional orientations. By calculating the exit vectors from various positions on the spiro[3.3]heptane framework, chemists can design libraries of compounds where the appended chemical groups systematically explore the surrounding chemical space.

For a molecule like this compound, exit vector analysis could be applied to understand how modifications to the phenyl group or additions at other positions on the cyclobutane (B1203170) rings would project into three-dimensional space. This information is critical for designing analogues with improved binding affinity or other desired properties. The analysis can guide the synthetic efforts to the most promising regions of chemical space, making the drug discovery process more efficient.

Theoretical and Computational Studies of 6 Phenylspiro 3.3 Heptan 2 One and Spiro 3.3 Heptanes

Mechanistic Insights into Reaction Pathways via Computational Chemistry

Computational chemistry offers powerful methods to elucidate the complex mechanisms of reactions that form or involve spirocyclic ketones. By modeling reactants, transition states, and products, chemists can map out the energetic landscape of a reaction and predict its most likely pathway.

Detailed research findings from computational studies have been crucial in understanding several key reactions:

Nazarov Cyclization: In the synthesis of spirocyclic ketones via the Nazarov reaction, computational analysis of transition state geometries helps explain the observed product distribution and high stereoselectivity. acs.org The stabilization of cationic intermediates, which can be modeled computationally, often dictates whether the reaction proceeds through a pathway leading to spiro compounds or alternative fused-ring systems. acs.org

Palladium-Catalyzed Spiroannulation: Density Functional Theory (DFT) has been employed to study the microscopic mechanism of palladium-catalyzed [2 + 2 + 1] spiroannulation reactions that produce spiro tandfonline.comacs.orgdecane skeletons. acs.org These studies can clarify the role of additives and solvents by calculating the energy barriers of key steps, such as the oxidative addition of the C-Br bond, in different chemical environments. acs.org

Carbene Rearrangements: The reaction pathways of strained carbene intermediates like spiro[3.3]hept-1-ylidene have been extensively analyzed using computational methods. researchgate.netacs.org These studies assess the energies, structures, and transition states of competing rearrangements, such as ring contraction and ring expansion, to explain the final product ratios. researchgate.netacs.org

Strain-Release Driven Spirocyclization: For the synthesis of azetidine-containing spirocycles, a cation-induced intramolecular cyclization-desilylation mechanism has been proposed. nih.gov Computational modeling can support such proposed mechanisms by evaluating the energetics of the strained starting materials and the relief of that strain upon cyclization, which is a significant driving force for the reaction. nih.gov Similarly, combined experimental and computational studies on nickel-catalyzed reactions have shown that a carbonyl-directed hydrometalation is the key regioselectivity-determining step. researchgate.netresearchgate.net

The general reactivity of spirocyclic ketones, including nucleophilic attacks and further cyclization processes, is also influenced by their intricate frameworks and electronic properties, which can be effectively modeled. scbt.com

Density Functional Theory (DFT) Applications in Spirocyclic Systems

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a cornerstone of computational chemistry for analyzing spirocyclic systems due to its balance of accuracy and computational cost.

DFT is applied to spirocyclic systems in several key ways:

Structural Optimization: DFT is used to calculate the lowest-energy (most stable) geometry of molecules, providing accurate predictions of bond lengths, bond angles, and dihedral angles. chemmethod.com For instance, DFT calculations have been used for the structural optimization of novel spirocyclic phosphazenes. chemmethod.com

Electronic Property Calculation: DFT can determine various electronic properties. This includes calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the gap between which indicates the molecule's reactivity. nih.gov It is also used to identify electrophilic and nucleophilic centers within a molecule, which is crucial for predicting how it will interact with other reagents or biological targets like DNA. tandfonline.com

Reaction Energetics and Mechanisms: DFT is instrumental in mapping reaction pathways by calculating the energies of reactants, intermediates, transition states, and products. acs.org This allows researchers to determine activation energies and reaction enthalpies, providing a rationale for observed product selectivity and reaction rates. researchgate.netresearchgate.net

Conformational Stability: In systems with multiple possible conformations, DFT can calculate the relative energies of each conformer. uit.no This was demonstrated in a study of spirocyclic nitroxides, where DFT calculations showed that specific substituents could shift the conformational equilibrium toward more stable structures. uit.no

The following table summarizes some DFT functionals and basis sets that have been utilized in the study of spirocyclic compounds.

Study Focus DFT Functional Basis Set Reference(s)
Interaction with DNAB3LYP6-311++G(d,p) tandfonline.com
Conformational Stability-- uit.no
Electronic PropertiesB3LYP- nih.gov
Structural OptimizationM06-2x6-31G chemmethod.com
Reaction Mechanism-- acs.org
Molecular StructureB3LYP- rsc.org

Molecular Modeling and Conformational Landscape Analysis

The spiro[3.3]heptane scaffold is characterized by its rigid, three-dimensional structure, stemming from the fusion of two cyclobutane (B1203170) rings at a central quaternary carbon. Molecular modeling and conformational analysis are essential for understanding this unique geometry and its influence on the molecule's properties and reactivity. acs.orgnih.gov

These studies often combine computational methods with experimental techniques like X-ray crystallography. acs.orguit.no The cyclobutane rings in spiro[3.3]heptane are not perfectly flat; they adopt a puckered conformation to relieve ring strain. acs.org The degree of this puckering can be quantified by a puckering angle and is influenced by the substituents on the rings. acs.org

A key aspect of the spiro[3.3]heptane framework is its conformational rigidity compared to more flexible systems like cyclohexane (B81311). acs.orgresearchgate.net This rigidity means that the substituents are held in well-defined spatial orientations, which is a highly desirable trait in medicinal chemistry for achieving selective interactions with biological targets.

Computational analysis of the carbene intermediate spiro[3.3]hept-1-ylidene revealed that it can exist in four distinct geometric conformations. researchgate.netacs.org The study predicted that two of these conformers have significantly puckered cyclobutylidene units, while the other two are flatter. researchgate.netacs.org This conformational landscape has a direct bearing on which transition state is favored, thereby explaining the observed selectivity in the carbene's subsequent rearrangement reactions. researchgate.netacs.org

Bioisosteric Potential Assessment via Computational Methods

In medicinal chemistry, a bioisostere is a chemical substituent or group that can be interchanged with another group to create a new compound with similar biological properties. The spiro[3.3]heptane scaffold has emerged as a promising non-classical, three-dimensional bioisostere for planar aromatic rings like benzene (B151609). rsc.orgrsc.orgnih.govresearchgate.net This "escape from flatland" is a key strategy in modern drug discovery to improve physicochemical properties such as solubility and metabolic stability while exploring new chemical space. rsc.org

Computational methods are critical for assessing and validating the bioisosteric potential of the spiro[3.3]heptane core. nih.gov

Geometric and Vector Space Analysis: A primary computational approach involves comparing the geometry of the spiro[3.3]heptane scaffold with the aromatic ring it aims to replace. nih.gov Key parameters include the distances and angles between the "exit vectors"—the bonds connecting the core scaffold to the rest of the molecule. Unlike the collinear exit vectors of a para-substituted benzene ring, the 2,6-disubstituted spiro[3.3]heptane presents non-coplanar exit vectors, offering a different three-dimensional presentation of substituents. researchgate.netnih.govnih.gov

Physicochemical Property Prediction: Computational models are used to predict how replacing a phenyl ring with a spiro[3.3]heptane will affect key drug-like properties. For example, the calculated logP (clogP), a measure of lipophilicity, was shown to decrease when a phenyl ring was replaced with a spiro[3.3]heptane, which can be beneficial for improving a drug candidate's profile. researchgate.net

Molecular Docking and Dynamics: To assess whether a spiro[3.3]heptane-containing analog can effectively bind to a biological target, molecular docking simulations are performed. mdpi.com These simulations predict the binding pose and estimate the binding affinity of the molecule within the target's active site. Subsequent molecular dynamics (MDS) simulations can then evaluate the stability of the ligand-protein complex over time. mdpi.com Such studies have been used to evaluate diazaspiro[3.3]heptanes as potential bioisosteres for piperazine, revealing key hydrogen bond and π-stacking interactions responsible for binding affinity. mdpi.com

The following table provides a conceptual comparison of geometric parameters for a generic para-substituted benzene and a 2,6-disubstituted spiro[3.3]heptane, highlighting the difference in their structural topology.

Scaffold Exit Vector Relationship Typical Distance (C1-C4) Reference(s)
para-Disubstituted BenzeneCollinear (180°)~4.0 Å researchgate.net
trans-2,6-Disubstituted Spiro[3.3]heptaneNon-collinear~3.9 Å diva-portal.org

This computational validation is crucial for rationally designing new drug candidates that leverage the unique structural and physicochemical advantages of the spiro[3.3]heptane scaffold. researchgate.netresearchgate.netchemrxiv.org

Applications of Spiro 3.3 Heptan 2 One Scaffolds in Advanced Organic Synthesis

Role as Versatile Synthetic Intermediates and Building Blocks

Spiro[3.3]heptan-2-one and its derivatives are highly valued as versatile synthetic building blocks for creating a wide array of substituted spiro[3.3]heptanes. google.com The core structure features two distinct and modifiable reactive centers: the ketone group and a functional group at the 6-position, which can be derivatized in a sequential manner. google.com This dual reactivity allows for the controlled, stepwise introduction of different substituents, making these compounds powerful intermediates in constructing more complex molecules. google.com

The synthesis of the spiro[3.3]heptane core is typically achieved through cyclization reactions involving appropriately substituted cyclobutane (B1203170) precursors. nih.gov For instance, spiro[3.3]heptan-2-one derivatives serve as the primary starting materials for producing other functionalized spiro[3.3]heptane compounds, such as spiro[3.3]heptan-2-ylmethanamine. The general synthetic strategy involves the initial formation of the spiro[3.3]heptan-2-one framework, followed by the conversion of the ketone to other functional groups, such as an amine, through reductive amination or other standard transformations. This versatility makes spiro[3.3]heptan-2-ones crucial precursors for generating libraries of spirocyclic compounds for various research applications.

A general pathway for the utilization of spiro[3.3]heptan-2-one as a synthetic intermediate is outlined below:

StepDescriptionTypical ReactionsReference
1Formation of Spiro[3.3]heptan-2-one Core[2+2] cycloadditions; Intramolecular alkylation of cyclobutane derivatives. diva-portal.org
2Derivatization of the Ketone GroupNucleophilic addition; Reduction to alcohol; Reductive amination. smolecule.com
3Derivatization at the 6-PositionFunctional group interconversion of the existing substituent (e.g., phenyl group). google.com
4Further ElaborationCoupling reactions or further functionalization to build complex molecules. google.com

Development of Spiro[3.3]heptane as a Saturated Benzene (B151609) Bioisostere

In medicinal chemistry, the phenyl group is a common motif but can be associated with metabolic instability. nih.gov Consequently, there is a significant effort to find suitable bioisosteres—substituents that retain biological activity while offering improved physicochemical properties. The spiro[3.3]heptane scaffold has emerged as a successful three-dimensional, saturated bioisostere for the benzene ring. nih.govchemrxiv.orgscilit.com

A key feature of the spiro[3.3]heptane core is its rigid structure with non-collinear exit vectors, which allows it to effectively mimic the spatial arrangement of mono-, meta-, and para-substituted phenyl rings in bioactive molecules. chemrxiv.orgscilit.comnih.gov The validity of this approach has been demonstrated by replacing the phenyl rings in several FDA-approved drugs with a spiro[3.3]heptane core. chemrxiv.org The resulting saturated, patent-free analogues of drugs such as the anticancer agents Sonidegib and Vorinostat, and the anesthetic Benzocaine, exhibited high biological potency, confirming that spiro[3.3]heptane can act as a viable substitute for the phenyl ring. chemrxiv.orgscilit.comenamine.net

The following table summarizes the successful application of spiro[3.3]heptane as a benzene bioisostere in known drugs.

Original DrugOriginal Phenyl SubstitutionSpiro[3.3]heptane AnalogueOutcomeReference
Sonidegibmeta-substitutedSpiro[3.3]heptane core replaces the meta-benzene ring.The saturated analogue showed high potency. chemrxiv.orgscilit.comenamine.net
Vorinostatmono-substitutedSpiro[3.3]heptane core replaces the terminal phenyl ring.The saturated analogue showed high activity. chemrxiv.orgscilit.comenamine.net
Benzocainepara-substitutedSpiro[3.3]heptane core replaces the para-substituted benzene ring.The saturated analogue showed high potency in biological assays. chemrxiv.orgscilit.comenamine.net

Design and Synthesis of Conformationally Restricted Analogues for Structure-Activity Relationship (SAR) Studies

The inherent rigidity of the spiro[3.3]heptane scaffold makes it an excellent template for designing conformationally restricted analogues of biologically active molecules. diva-portal.orgacs.org By locking flexible side chains into a more defined orientation, researchers can probe the bioactive conformation required for a molecule to interact with its biological target, such as a receptor or enzyme. This information is critical for structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a compound influences its biological activity. diva-portal.orgnih.gov

The spatially well-defined exit vectors provided by the spirocyclic framework allow for the precise positioning of functional groups. This has been exploited in the synthesis of conformationally restricted analogues of the neurotransmitter glutamic acid. researchgate.netresearchgate.net These analogues, built upon the spiro[3.3]heptane skeleton, "fix" the relative positions of the amino and carboxylic acid groups, allowing for the mapping of glutamate (B1630785) receptor topologies. researchgate.net The synthesis of these specialized molecules typically involves constructing the spiro[3.3]heptane core first, followed by the introduction of the desired functional groups. nih.govnih.gov The insights gained from the sharply defined SAR of these rigid analogues can lead to the design of more potent and selective compounds and the development of three-dimensional pharmacophore models. nih.gov

Incorporation into Complex Molecular Architectures and Functional Materials

The unique structural properties of spiro[3.3]heptane derivatives have led to their use in the construction of advanced functional materials.

Spiro[3.e3]heptane-2,6-dicarboxylic acid, also known as Fecht's acid, has been investigated as a non-aromatic linker for the synthesis of Metal-Organic Frameworks (MOFs). iucr.orgrsc.org MOFs are crystalline materials with porous structures, and the properties of the linker molecule are crucial in determining the final architecture and function of the framework. The rigid and spirocyclic nature of Fecht's acid provides greater steric bulk compared to conventional aromatic dicarboxylates, which can influence the pore chemistry and help control the common issue of interpenetration in MOF structures. rsc.org

Furthermore, the chirality of substituted spiranes makes them ideal candidates for creating homochiral MOFs, which are valuable for applications in chiral recognition and separation. iucr.org A notable example is the homochiral MOF named WIG-5, which was synthesized using enantiopure (R)-spiro[3.3]heptane-2,6-dicarboxylic acid and zinc nitrate. iucr.orgnortheastern.edu This framework exhibits a distorted MOF-5-like structure and shows birefringence, suggesting potential for non-linear optical applications. iucr.org

Optically active polyamides are a class of polymers with significant potential in materials science. The incorporation of chiral, rigid monomer units can impart unique properties to the resulting polymer. Optically active derivatives of spiro[3.3]heptane, such as spiro[3.3]heptane-2,6-dicarboxylic acid and 2,6-diazaspiro[3.3]heptane, have been used as monomers in polycondensation reactions to create optically active polyamides. expresspolymlett.comjaist.ac.jp The rigid three-dimensional structure of the spiro[3.3]heptane unit contributes to the formation of rigid polymers with enhanced mechanical and thermal properties.

In the field of materials for electronic devices, spiro[3.3]heptane derivatives have found a niche application in the development of white polymer light-emitting diodes (WPLEDs). Specifically, a complex derivative named spiro[3.3]heptane-2,6-dispirofluorene (SDF) has been utilized as a three-dimensional core for synthesizing hyperbranched polymers. nih.govnih.govrsc.orgrsc.orgpsu.edu

These hyperbranched polymers, which also incorporate fluorene-alt-carbazole branches and phosphorescent iridium complexes, are designed to emit white light. nih.govnih.gov The bulky, 3D structure of the SDF core provides several advantages: it imparts immense morphological stability, prevents the aggregation of polymer chains, and promotes efficient energy transfer processes within the material. nih.govpsu.edu These factors contribute to improved electroluminescent performance, making these spiro[3.3]heptane-based polymers attractive candidates for use in sunlight-style white light-emitting devices. nih.govnih.gov

Emerging Research Directions and Future Perspectives for 6 Phenylspiro 3.3 Heptan 2 One Research

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of spiro[3.3]heptane frameworks, including 6-phenylspiro[3.3]heptan-2-one, has traditionally presented challenges due to the strained nature of the dual cyclobutane (B1203170) rings. However, recent advancements are paving the way for more efficient and selective synthetic routes.

One promising approach involves the use of [2+2] cycloadditions. For instance, successive [2+2] cycloadditions between dichloroketene (B1203229) and appropriate olefins have been explored for the synthesis of 2,6-disubstituted spiro[3.3]heptanes. diva-portal.org While these methods have demonstrated feasibility, they often suffer from low yields and require extensive chromatographic purification. diva-portal.org Future research is likely to focus on optimizing these cycloaddition reactions through the development of more active and selective catalysts, potentially leading to higher turnovers and cleaner reaction profiles.

Alternative strategies are also being investigated. A notable example is the use of cyclization through double substitution reactions between di-electrophiles and di-nucleophiles. diva-portal.org This multi-step synthesis has shown promise by offering higher yields and often circumventing the need for extensive purification. diva-portal.org Further exploration of this methodology could involve expanding the scope of suitable di-electrophiles and di-nucleophiles to generate a wider array of substituted spiro[3.3]heptanones.

The Dzhemilev reaction, involving the cycloalumination of methylenecyclobutane, presents another avenue for the synthesis of the spiro[3.3]heptane core. colab.ws This organometallic approach allows for the formation of key intermediates that can be further transformed into functionalized spiro[3.3]heptanes. colab.ws Refining this and other organometallic-catalyzed reactions could provide more direct and atom-economical routes to this compound and its derivatives.

A key challenge in the synthesis of substituted spiro[3.3]heptanones is the control of stereochemistry. The development of stereoselective synthetic methods is crucial for accessing specific isomers with desired biological or material properties. Future work will likely involve the use of chiral catalysts and auxiliaries to direct the stereochemical outcome of the ring-forming reactions. For example, the use of Ellman's sulfinamide as a chiral auxiliary in Strecker reactions has shown some success in separating diastereomers of spirocyclic compounds. nih.gov

Expanded Reactivity Profiles and Catalytic Transformations of Spiro[3.3]heptan-2-ones

The reactivity of the spiro[3.3]heptan-2-one core is a fertile ground for investigation, offering opportunities to create diverse molecular architectures. The presence of two distinct and reactive centers in spiro[3.3]heptan-2-ones allows for targeted, sequential derivatization. google.com

The ketone functionality at the 2-position is a prime site for a variety of transformations. Standard carbonyl chemistry, such as reduction to the corresponding alcohol or conversion to an amine via reductive amination, can be readily applied. More advanced transformations could involve olefination reactions, such as the Wittig or Tebbe protocols, to introduce exocyclic double bonds, which can then serve as handles for further functionalization, including Diels-Alder reactions. nih.govnih.govacs.org

The phenyl group at the 6-position also offers a site for modification, although it is generally less reactive than the ketone. Electrophilic aromatic substitution reactions could be employed to introduce additional functional groups onto the phenyl ring, thereby modulating the electronic properties and steric bulk of the molecule.

Recent research has also explored the ring-opening and rearrangement reactions of cyclobutane derivatives under various conditions, including acidic, basic, thermal, or photochemical stimuli. researchgate.net While this compound itself is generally stable, its strained four-membered rings can be induced to undergo transformations, leading to the formation of larger or more complex ring systems. researchgate.net For example, the isomerization of a related spiro[3.3]heptanone derivative to a substituted cyclohexenone has been reported. researchgate.net

The development of catalytic transformations specifically tailored for spiro[3.3]heptan-2-ones is a key area for future research. This could include metal-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds at specific positions on the spirocyclic scaffold. The unique geometry of the spiro[3.3]heptane core may lead to novel reactivity and selectivity in these catalytic processes.

Advanced Applications in Molecular Design and Materials Science

The rigid, three-dimensional structure of the spiro[3.3]heptane scaffold makes it an attractive building block for applications in medicinal chemistry and materials science. researchgate.net

In medicinal chemistry, spiro[3.3]heptanes are being explored as bioisosteres for commonly found ring systems like phenyl and cyclohexane (B81311) rings. researchgate.netresearchgate.net The non-collinear arrangement of substituents on the spiro[3.3]heptane core can provide a unique vectoral display of functional groups, potentially leading to improved binding affinity and selectivity for biological targets. researchgate.net The replacement of a phenyl ring with a spiro[3.3]heptane moiety has been shown to decrease lipophilicity, a desirable property for drug candidates. researchgate.net

The synthesis of libraries of spiro[3.3]heptane-based compounds, including derivatives of this compound, is a growing area of interest for drug discovery programs. nih.gov These libraries can be screened against various biological targets to identify new lead compounds.

In materials science, the rigid nature of the spiro[3.3]heptane core can be exploited to create novel polymers and liquid crystals. google.com The incorporation of the this compound motif into polymer backbones could lead to materials with enhanced thermal stability and specific optical properties. Furthermore, the unique shape of spiro[3.3]heptane derivatives makes them potential candidates for the design of new liquid crystal phases. google.com The ability to functionalize the spiro[3.3]heptane core at multiple positions allows for the fine-tuning of the material's properties. nih.gov

Interdisciplinary Research Integrating Theoretical Chemistry and Synthetic Innovations

The advancement of our understanding and application of this compound will greatly benefit from a synergistic approach that combines synthetic chemistry with theoretical and computational studies. exaly.com

Theoretical calculations can provide valuable insights into the electronic structure, conformational preferences, and reactivity of this compound and its derivatives. exaly.comresearchgate.net For example, computational modeling can be used to predict the outcomes of chemical reactions, guide the design of new synthetic routes, and rationalize observed stereoselectivities.

Molecular dynamics simulations can be employed to study the conformational behavior of spiro[3.3]heptane-containing molecules in different environments, which is particularly relevant for understanding their interactions with biological macromolecules or their self-assembly into larger structures.

The integration of theoretical predictions with experimental validation is a powerful strategy for accelerating research in this area. For instance, computational screening of virtual libraries of spiro[3.3]heptane derivatives could identify promising candidates for specific applications, which can then be prioritized for synthesis and experimental testing. This interdisciplinary approach will be instrumental in unlocking the full potential of this compound and related compounds in the years to come.

Q & A

Q. Tables for Key Data

Property Value Reference
Molecular Weight186.22 g/mol
logP2.5
Aqueous Solubility15 mg/mL
Typical Synthesis Yield45–67%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.